molecular formula C8H5Cl3F2O B1411146 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride CAS No. 1803790-27-3

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

Cat. No. B1411146
CAS RN: 1803790-27-3
M. Wt: 261.5 g/mol
InChI Key: QEFZPZHSYLTVTM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride is a chemical compound . It is a highly reactive compound that has gained significant attention in the scientific community due to its unique physical properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,5-Dichloro-1,2-dithiole-3-thione, a structurally related compound, has been utilized in the synthesis of various heterocyclic derivatives, such as benzimidazole, benzoxazole, and benzothiazole derivatives. This process involves 1,3-dipolar cycloaddition and subsequent reactions with nucleophiles, showcasing the potential of dichloro-substituted compounds in synthesizing complex heterocyclic structures (Ogurtsov et al., 2003).

Catalytic Processes and Chemical Transformations

The liquid-phase chlorination of benzyl chloride, which might share reactivity traits with 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride, has been studied using zeolite catalysts. These studies highlight the selectivity and efficiency of catalytic systems in promoting specific chlorination reactions, suggesting potential catalytic applications for dichloro-substituted benzyl chlorides (Singh & Kale, 1999).

Synthesis of Phthalocyanines

4,5-Dichloro-1,2-dicyanobenzene, a compound with some similarity in functional groups to 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride, was used to prepare disubstituted dicyanobenzenes, which were then converted into octasubstituted phthalocyanines. This highlights the potential of dichloro-substituted compounds in the synthesis of complex organic molecules, which are important in materials science and organic electronics (Wöhrle et al., 1993).

Nucleophilic Substitution Reactions

The reactivity of dichloro-substituted compounds in nucleophilic substitution reactions has been demonstrated in the synthesis of benzyl-4-chlorophenol, a disinfectant, from 4-chlorophenol and benzyl chloride. This indicates the potential of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride in similar synthetic applications (Sun Jing-xin, 2003).

properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZPZHSYLTVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188642
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

CAS RN

1803790-27-3
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803790-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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